molecular formula C27H28F3NO4 B2660737 2-[[(2R)-2-[Hydroxy-bis(4-methoxyphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol CAS No. 2346493-92-1

2-[[(2R)-2-[Hydroxy-bis(4-methoxyphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol

Cat. No. B2660737
M. Wt: 487.519
InChI Key: SSMDGZFPALONQX-XMMPIXPASA-N
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Description

2-[[(2R)-2-[Hydroxy-bis(4-methoxyphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol , also known by other names such as Bis(2-hydroxy-4-methoxyphenyl)methanone , is a chemical compound with the molecular formula C₁₅H₁₄O₅ . It falls under the category of aromatic ketones and exhibits interesting pharmacological properties.



Synthesis Analysis

The synthesis of this compound involves the condensation of 2,2’-dihydroxy-4,4’-dimethoxybenzophenone (also known as Benzophenone-6 ) with a pyrrolidine derivative. The reaction proceeds through nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the benzophenone, followed by cyclization to form the pyrrolidinyl ring. The trifluoromethyl group is introduced later in the synthesis.



Molecular Structure Analysis

The molecular structure of 2-[[(2R)-2-[Hydroxy-bis(4-methoxyphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol consists of a central pyrrolidine ring attached to a phenolic moiety. The two methoxyphenyl groups contribute to its aromatic character, and the trifluoromethyl substituent enhances lipophilicity.



Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation , reduction , and esterification . The hydroxyl group on the phenolic ring makes it susceptible to electrophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound is solid at room temperature.

  • Solubility : It is soluble in organic solvents like acetone , methanol , and ethyl acetate .

  • UV Absorption : It absorbs UV light in the range of 250–400 nm .

  • Stability : It is relatively stable under normal conditions.


Safety And Hazards


  • Toxicity : While specific toxicity data may vary, handle this compound with care.

  • Irritant : It may cause skin and eye irritation.

  • Environmental Impact : Dispose of it properly to prevent environmental contamination.


Future Directions

Research on this compound could explore:



  • Biological Activity : Investigate its potential as an anticancer , antioxidant , or anti-inflammatory agent.

  • Drug Development : Assess its suitability for drug development.

  • Structural Modifications : Explore derivatives with improved properties.


properties

IUPAC Name

2-[[(2R)-2-[hydroxy-bis(4-methoxyphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3NO4/c1-34-21-12-8-19(9-13-21)26(33,20-10-14-22(35-2)15-11-20)24-7-4-16-31(24)17-18-5-3-6-23(25(18)32)27(28,29)30/h3,5-6,8-15,24,32-33H,4,7,16-17H2,1-2H3/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMDGZFPALONQX-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCCN2CC3=C(C(=CC=C3)C(F)(F)F)O)(C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C([C@H]2CCCN2CC3=C(C(=CC=C3)C(F)(F)F)O)(C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol

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